
2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the piperidine ring, and a propionic acid moiety, which is further modified to form a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Benzyl Piperidine Synthesis: The synthesis of this compound typically begins with the formation of 4-benzylpiperidine. This can be achieved by reacting benzyl chloride with piperidine in the presence of a strong base such as sodium hydride (NaH).
Propionic Acid Derivative Formation: The next step involves the introduction of the propionic acid moiety. This can be done by reacting 4-benzylpiperidine with propionic anhydride or propionic acid in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the propionic acid derivative is converted to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the propionic acid moiety, potentially yielding alcohols or amines.
Substitution: Substitution reactions at the piperidine ring can lead to the formation of various derivatives, depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various piperidine derivatives.
科学研究应用
2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
相似化合物的比较
2-(4-Benzyl-piperidin-1-yl)ethanamine: This compound is structurally similar but lacks the propionic acid moiety.
Palosuran: A potent and specific antagonist of the human urotensin-II receptor, which also contains a benzyl-piperidine structure.
Uniqueness: 2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride is unique due to its specific combination of the benzyl group, piperidine ring, and propionic acid moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(15(17)18)16-9-7-14(8-10-16)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIKZKSJKQTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
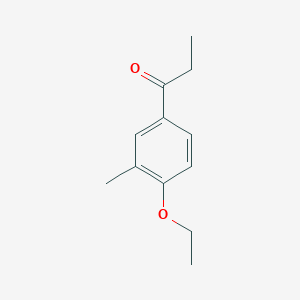
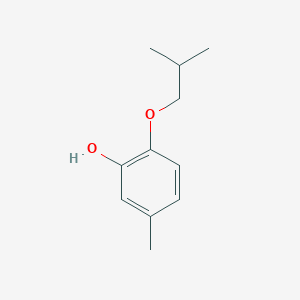
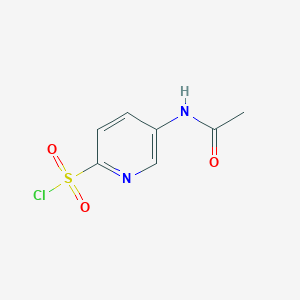
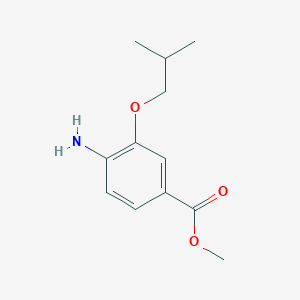
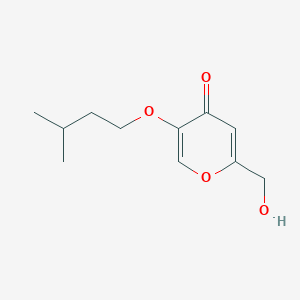
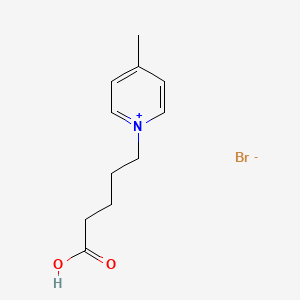
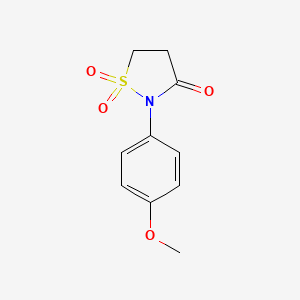
![3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B7846830.png)
![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)
![7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7846841.png)
![7,8-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846842.png)
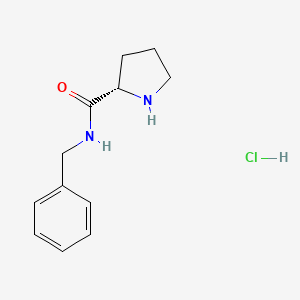
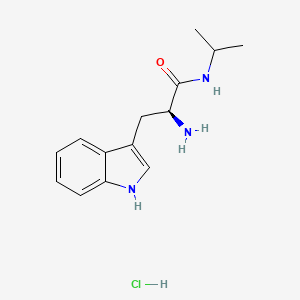
![[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846871.png)
